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molecular formula C13H8ClF3O2 B8662053 4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol CAS No. 58594-97-1

4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol

Cat. No. B8662053
M. Wt: 288.65 g/mol
InChI Key: XKBVEHVQDYRJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04335249

Procedure details

4-Benzyloxyphenyl 2-chloro-4-trifluoromethylphenyl ether (25 g., 0.066 mole), purified by recrystallization from methanol, ethyl acetate (200 ml.) and 10% palladium on charcoal (1.0 g.) are charged to a 2-liter Paar hydrogenation bottle and shaken in a hydrogen atmosphere (40-45 psi) until hydrogen uptake ceases. The catalyst is then removed by filtration and the solvent and toluene are removed in vacuo to give 17.9 g. (94% yield) of 4-(2-chloro-4-trifluoromethylphenoxy)phenol, mp 55°-6° C.
Name
4-Benzyloxyphenyl 2-chloro-4-trifluoromethylphenyl ether
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[O:12][C:13]1[CH:18]=[CH:17][C:16]([O:19]CC2C=CC=CC=2)=[CH:15][CH:14]=1.CO.[H][H]>[Pd].C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:9])([F:11])[F:10])[CH:5]=[CH:4][C:3]=1[O:12][C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=1

Inputs

Step One
Name
4-Benzyloxyphenyl 2-chloro-4-trifluoromethylphenyl ether
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)OC1=CC=C(C=C1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are charged to a 2-liter Paar hydrogenation bottle
CUSTOM
Type
CUSTOM
Details
The catalyst is then removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent and toluene are removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give 17.9 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=CC=C(C=C2)O)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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